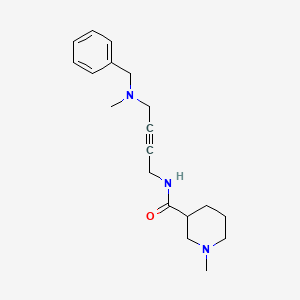

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide, also known as BMS-986177, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. In

Scientific Research Applications

Synthesis of New Amides

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, showcasing a method for creating complex amides useful in medicinal chemistry and drug discovery. This approach facilitates the synthesis of antileukemic agents, highlighting the compound's relevance in therapeutic applications (E. Koroleva et al., 2011).

Electrospray Mass Spectrometry

The study on derivatized N-linked glycans, including compounds related to the queried chemical structure, demonstrates the application of mass spectrometry in analyzing complex biochemicals. This research aids in understanding the structural characteristics of biomolecules, important for biomedical research (D. Harvey, 2000).

CCR5 Antagonist Synthesis

An orally active CCR5 antagonist was developed, showcasing a practical synthesis method that contributes to research in treating conditions such as HIV. This demonstrates the chemical's potential application in developing therapeutic agents (T. Ikemoto et al., 2005).

Poly(amido-amine)s Study

The synthesis and characterization of poly(amido-amine)s, which include similar structural elements, illustrate the compound's utility in creating materials with potential biomedical applications, such as drug delivery systems (P. Ferruti et al., 2000).

Asymmetric Hydrogenation

Research on the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides for synthesizing enantioenriched 3-aminopiperidine derivatives underscores the importance of these compounds in creating biologically active molecules, contributing to pharmaceutical sciences (Titouan Royal et al., 2016).

properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-methylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-21(15-17-9-4-3-5-10-17)13-7-6-12-20-19(23)18-11-8-14-22(2)16-18/h3-5,9-10,18H,8,11-16H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWDQGHAKJOQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)

![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)

![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)

![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)